molecular formula C22H16FN5S2 B3404208 2-(4-Fluorophenyl)-5-(6-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methylthiazole CAS No. 1207043-36-4

2-(4-Fluorophenyl)-5-(6-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methylthiazole

Cat. No.: B3404208
CAS No.: 1207043-36-4
M. Wt: 433.5
InChI Key: HHWMBWUBGTWUHW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(6-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methylthiazole is a sophisticated synthetic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. This complex molecule is built around a multi-heterocyclic core structure, incorporating thiazole, pyridazine, and imidazo[1,2-a]pyridine rings. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design, known to be associated with a wide range of biological activities and is found in compounds with therapeutic applications for disorders of the nervous system, among others . The specific inclusion of a 4-fluorophenyl substituent and a methylthiazole group is typical in the optimization of drug-like properties, often aimed at enhancing target binding affinity, metabolic stability, and cellular permeability. The compound's structural features suggest potential as a key intermediate or a candidate for high-throughput screening in drug discovery campaigns, particularly in the development of targeted protein inhibitors or modulators of protein-protein interactions. Researchers can utilize this chemical as a building block for the synthesis of more complex derivatives or as a pharmacological tool to probe biological pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5S2/c1-14-21(30-22(24-14)15-5-7-16(23)8-6-15)18-9-10-20(27-26-18)29-13-17-12-28-11-3-2-4-19(28)25-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWMBWUBGTWUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Fluorophenyl)-5-(6-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methylthiazole represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a complex structure combining several pharmacophoric elements:

  • Thiazole moiety : Known for its role in various biological activities.
  • Imidazo[1,2-a]pyridine : Implicated in anticancer and antiviral properties.
  • Pyridazine : Often associated with neuroprotective and anti-inflammatory effects.

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The imidazo[1,2-a]pyridine structure is known to inhibit key enzymes involved in cancer progression, such as PI3K and c-Met .
  • Receptor Modulation : The compound may act on various receptors, influencing pathways related to cell proliferation and survival .
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties against several viral strains .

Anticancer Activity

A series of studies have evaluated the anticancer potential of similar compounds. For instance, derivatives containing the imidazo[1,2-a]pyridine scaffold demonstrated significant antiproliferative effects against various cancer cell lines such as HCC827 (non-small cell lung cancer) and MCF-7 (breast cancer) . The effectiveness was often measured using MTT assays to determine IC50 values.

CompoundCell LineIC50 (µM)Mechanism
2-(4-Fluorophenyl)-5-(6-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methylthiazoleHCC82710PI3K Inhibition
Similar DerivativeMCF-715c-Met Inhibition

Antiviral Properties

Research indicates that compounds with similar structures exhibit antiviral activity. For example, specific derivatives were tested against HSV-1 and showed up to 91% inhibition at concentrations of 50 µM with low cytotoxicity (CC50 ~600 µM) . This suggests that the target compound may also possess notable antiviral properties.

Case Studies

  • Study on Antiviral Efficacy : A recent study evaluated a series of thiazole derivatives for their antiviral activity against JUNV strain IV4454. Compounds showed promising results with significant inhibition rates, indicating that modifications in the thiazole structure can enhance biological efficacy .
  • Cancer Cell Line Testing : Another study focused on the synthesis of new derivatives based on the imidazo[1,2-a]pyridine framework. These compounds were tested against various cancer cell lines, revealing significant antiproliferative activity correlated with structural modifications that enhance receptor binding affinity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s thiazole and pyridazine rings exhibit reactivity toward nucleophilic agents due to electron-deficient heteroaromatic systems. Key observations include:

Reaction TypeReagents/ConditionsProductsReference
Thioether Cleavage H₂O₂, HCl (acidic)Sulfoxide/sulfone derivatives via oxidation of the thioether (-S-) linkage
Aromatic Fluorine Substitution KOH/EtOH (basic)Replacement of 4-fluorophenyl group with hydroxyl or other nucleophiles
  • The imidazo[1,2-a]pyridine moiety stabilizes adjacent electrophilic sites, enabling regioselective functionalization at the C3 position under Pd-catalyzed conditions .

Oxidation and Reduction Reactions

The thiazole and imidazo[1,2-a]pyridine components undergo redox transformations:

Reaction TypeReagents/ConditionsProductsReference
Thiazole Ring Oxidation mCPBA (meta-chloroperbenzoic acid)Thiazole N-oxide derivatives
Reduction of Pyridazine H₂, Pd/CPartially saturated pyridazinyl intermediates
  • The 4-methylthiazole group resists reduction under mild conditions but undergoes side-chain oxidation to carboxylic acids with KMnO₄ .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings due to halogen substituents (if present) or directing groups:

Reaction TypeReagents/ConditionsProductsReference
C–H Arylation Pd(OAc)₂, PPh₃, aryl boronic acidsBiaryl derivatives at imidazo[1,2-a]pyridine C6 position
Amidation CuI, L-proline, aminesN-functionalized pyridazin-3-ylthio derivatives
  • The pyridazin-3-ylthio group acts as a directing group for regioselective C–H activation .

Cycloaddition and Ring-Opening Reactions

The imidazo[1,2-a]pyridine ring undergoes [3+2] cycloadditions with dipolarophiles:

Reaction TypeReagents/ConditionsProductsReference
1,3-Dipolar Cycloaddition Nitrile oxides, 80°CFused tricyclic imidazo[1,5-a]pyridine derivatives
Ring-Opening with Nucleophiles NH₃/MeOHCleavage of imidazole ring to form pyridine-2-carboxamide

Biological Interaction Pathways

In pharmacological contexts, the compound’s reactivity correlates with its antiviral and kinase-inhibitory activity:

InteractionBiological TargetObserved OutcomeReference
PI3Kα Inhibition Phosphatidylinositol 3-kinaseDisruption of ATP-binding pocket via thiazole–kinase hydrogen bonding
Antiviral Activity RNA-dependent RNA polymerase (RdRp)Competitive inhibition via imidazo[1,2-a]pyridine stacking

Stability and Degradation Pathways

  • Photodegradation : UV exposure (λ = 254 nm) leads to cleavage of the thioether bond, forming pyridazin-3-ol and imidazo[1,2-a]pyridine fragments .

  • Hydrolytic Degradation : Acidic conditions (pH < 3) hydrolyze the thiazole ring to thioamide derivatives.

Key Structural Insights from Computational Data

  • DFT Calculations : The thioether linkage (-S-) exhibits a bond dissociation energy (BDE) of 285 kJ/mol, making it susceptible to radical-mediated cleavage .

  • LogP : Experimental logP = 3.2 ± 0.1 indicates moderate lipophilicity, influencing solubility in polar aprotic solvents .

Comparison with Similar Compounds

Structural Features

Core Heterocycles
  • Target Compound : Pyridazine-thiazole-imidazopyridine hybrid.
  • (Compounds 4 and 5) : Thiazole linked to dihydropyrazole and triazole groups, with planar conformations except for perpendicular fluorophenyl substituents .
  • (Compounds 14d–15g) : Imidazo[2,1-b]thiazole or imidazo[1,2-a]pyridine cores with triazole substituents, often paired with chlorophenyl groups .
  • : Pyrimidine-carbonitrile-thiazole system with morpholine substituents, enhancing solubility .
Substituent Effects
  • 4-Fluorophenyl Group : Present in the target and compounds. Fluorine’s electronegativity may improve membrane permeability compared to chlorophenyl analogs in .
  • Thioether Linkage : Unique to the target (vs. ethers or amines in analogs), possibly increasing metabolic stability but reducing polarity .

Physicochemical Properties

Property Target Compound Compounds Compounds (e.g., 15a)
Molecular Weight ~500 (estimated) ~550–600 ~450–500
Lipophilicity (logP) High (4-fluorophenyl, thioether) Moderate (chloro/fluorophenyl) Moderate (chlorophenyl)
Solubility Likely low (thioether, aromatic cores) Low (DMF crystallization) Variable (triazole may enhance)

Note: The thioether in the target may reduce aqueous solubility compared to morpholine-containing analogs () .

Spectroscopic Data

NMR Shifts
  • Imidazopyridine Protons : In , imidazo[1,2-a]pyridine protons resonate at δ 7.8–8.5 (¹H NMR), while pyridazine in the target may show upfield shifts due to electron-withdrawing effects .
  • Thiazole Methyl Group : Expected near δ 2.5 (similar to ’s 4-methylthiazole at δ 2.3) .
HRMS
  • Target’s molecular ion ([M+H]⁺) predicted at m/z ~501 (C₂₃H₁₇F N₆S₂), aligning with analogs in (e.g., 15a: m/z 434) .

Q & A

Q. How can the synthetic route for this compound be designed, and what experimental conditions are critical for optimizing yield?

The synthesis of this compound likely involves modular assembly of its core heterocyclic units (imidazo[1,2-a]pyridine, pyridazine, and thiazole). Key steps include:

  • Thioether linkage formation : Reacting 6-mercaptopyridazine derivatives with imidazo[1,2-a]pyridin-2-ylmethyl halides under basic conditions (e.g., NaOH in ethanol-water mixtures) .
  • Thiazole ring construction : Using Hantzsch thiazole synthesis, where 4-methylthiazole intermediates are coupled with fluorophenyl-substituted precursors via cyclization .
  • Solvent selection : Ethanol, methanol, or mixed solvents are critical for solubility and reaction efficiency. Elevated temperatures (70–90°C) and inert atmospheres may improve yields .
  • Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography .

Q. What spectroscopic and analytical methods are recommended for structural confirmation?

  • IR spectroscopy : Identify characteristic absorptions for C-F (1100–1250 cm⁻¹), C=S (600–700 cm⁻¹), and aromatic C-H stretches .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons from the 4-fluorophenyl group (δ 7.2–7.8 ppm), methyl groups on the thiazole (δ 2.5–2.7 ppm), and imidazo[1,2-a]pyridine protons (δ 8.0–9.0 ppm) .
    • ¹³C NMR : Fluorine-coupled carbons (e.g., C-F at δ 160–165 ppm) and thiazole/imidazole carbons (δ 120–150 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for sulfur-containing moieties .

Advanced Research Questions

Q. How can computational chemistry be integrated to optimize reaction pathways and predict regioselectivity?

  • Reaction path searching : Use quantum chemical software (e.g., Gaussian, ORCA) to model intermediates and transition states. For example, assess the stability of thioether linkage intermediates under varying pH and solvent conditions .
  • Machine learning : Train models on existing heterocyclic reaction datasets to predict optimal catalysts (e.g., Pd/Cu for cross-couplings) and solvent systems .
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites in imidazo[1,2-a]pyridine and pyridazine moieties, guiding functionalization .

Q. How can conflicting spectral data for sulfur-containing intermediates be resolved?

  • Contradiction analysis : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., using ACD/Labs or ChemDraw). For example, discrepancies in thioether proton shifts may arise from solvent polarity or tautomerism .
  • X-ray crystallography : Resolve ambiguous structures (e.g., regiochemistry of imidazo[1,2-a]pyridine substitution) via single-crystal diffraction .
  • Isotopic labeling : Use ³⁴S-labeled intermediates to track sulfur incorporation and validate reaction mechanisms .

Q. What strategies are effective for enhancing the compound’s bioavailability in pharmacological studies?

  • LogP optimization : Adjust substituents (e.g., methyl groups on the thiazole) to balance hydrophobicity (target LogP ~2–5) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated thiols) to improve membrane permeability .
  • In vitro assays : Test metabolic stability in liver microsomes and plasma protein binding to identify degradation hotspots .

Q. How can the compound’s antimicrobial activity be systematically evaluated?

  • Minimum Inhibitory Concentration (MIC) assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with 24–48 hr incubation .
  • Time-kill kinetics : Monitor bacterial viability at 0, 4, 8, and 24 hr post-treatment to assess bactericidal vs. bacteriostatic effects .
  • Resistance profiling : Serial passage experiments under sub-MIC conditions to evaluate mutation rates .

Methodological Notes

  • Synthetic reproducibility : Replicate key steps (e.g., thioether formation) in anhydrous DMF or DMSO to minimize hydrolysis side reactions .
  • Data validation : Cross-check melting points and spectral data with literature analogs (e.g., imidazo[1,2-b]pyridazine derivatives) to identify outliers .
  • Contradiction mitigation : Use high-purity reagents (≥98%) and standardized protocols for elemental analysis to reduce batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-5-(6-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methylthiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-5-(6-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methylthiazole

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